N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-28-17-10-5-7-13-11-18(29-19(13)17)15-12-30-22(23-15)24-21(25)14-8-6-9-16(26-2)20(14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIRPKOHKWXENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Copper Catalysis in Benzofuran Synthesis
The cyclization step employs CuI to facilitate alkyne activation, forming a copper acetylide intermediate that undergoes electrophilic aromatic substitution. The ethoxy group at position 7 directs regioselectivity by deactivating the ortho position, ensuring cyclization occurs at the para site.
Solvent Effects in Thiazole Formation
Ethanol enhances the nucleophilicity of thiourea, while polar aprotic solvents like DMF accelerate cyclization but reduce yields due to side reactions.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Benzofuran Cyclization : Electron-donating ethoxy groups favor para-substitution, but competing ortho products may form. Using CuI with DBU suppresses byproduct formation by stabilizing the transition state.
- Acylation Side Reactions : Over-acylation is minimized by employing stoichiometric Et₃N and controlled addition of acyl chloride.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings play a crucial role in binding to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogs in the Thiazol-2-yl Benzamide Family
Key derivatives and their distinguishing features:
Key Observations:
- Substituent Effects :
- The 2,3-dimethoxybenzamide group in the target compound may enhance solubility compared to fluorinated or sulfonamide analogs (e.g., ), though this requires experimental validation.
- Benzofuran-thiazole hybrids (e.g., the target compound and ) are less common in literature compared to phenyl-thiazole derivatives (), suggesting unique electronic or steric properties.
- Biological Activity :
- Thiazol-2-yl benzamides with electron-withdrawing groups (e.g., nitro, chloro) often exhibit higher bioactivity (), whereas methoxy groups may prioritize solubility over potency.
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention due to its promising biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzofuran moiety : Known for various biological activities including anti-inflammatory and antimicrobial effects.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Dimethoxybenzamide : Enhances solubility and bioavailability.
The molecular formula of the compound is with a molecular weight of 547.64 g/mol .
1. Anti-inflammatory Effects
Research indicates that this compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models .
2. Antimicrobial Properties
The compound has shown activity against various microbial strains. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes required for microbial growth. In vitro studies have demonstrated significant antimicrobial efficacy, making it a candidate for further exploration in infectious disease treatment .
3. Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The structural components facilitate interactions with cellular targets, leading to potential anticancer effects .
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors. By inhibiting the p38 MAPK pathway, it modulates downstream signaling related to inflammation and cell survival. Additionally, its interaction with other biological macromolecules may alter enzyme kinetics and receptor activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| TAK-715 | Thiazole, Benzamide | p38 MAP kinase inhibitor | Established anti-inflammatory agent |
| 4-(3-methylphenyl)-5-pyridylthiazole | Thiazole derivative | Anti-inflammatory | Different structural backbone |
| N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Sulfonamide structure | Antimicrobial properties | Lacks benzofuran moiety |
The uniqueness of this compound lies in its specific combination of functional groups that enhance both its solubility and biological activity against specific targets like p38 MAP kinase .
Study 1: Inhibition of TNF-alpha Release
In a controlled study involving lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a statistically significant reduction in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Study 2: Antimicrobial Efficacy
A series of antimicrobial susceptibility tests demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its viability as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
